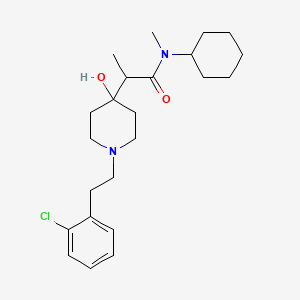
Pipramadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipramadol is an analgesic agent known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons. Additionally, this compound exhibits central and peripheral antiserotonin properties, making it a compound of interest in pain management and other therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pipramadol involves multiple steps, starting with the preparation of the core structure, which is a pyrazole derivative. The general synthetic route includes:
Cyclocondensation: This involves the reaction of hydrazine with a carbonyl compound to form a pyrazoline intermediate.
Oxidation: The pyrazoline intermediate is then oxidized to form the pyrazole ring.
Functionalization: Various substituents are added to the pyrazole ring to achieve the desired chemical structure of this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the cyclocondensation and oxidation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Pipramadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties.
Applications De Recherche Scientifique
Pipramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of pyrazole derivatives and their chemical properties.
Biology: this compound is studied for its effects on sensory neurons and pain pathways.
Medicine: It is investigated for its potential use in pain management and as an antiserotonin agent.
Industry: this compound and its derivatives are explored for their potential use in various industrial applications, including the development of new analgesic drugs.
Mécanisme D'action
Pipramadol exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist at these receptors, blocking the action of serotonin and thereby reducing pain perception. The molecular targets involved include various subtypes of serotonin receptors, which are part of the central and peripheral nervous systems .
Comparaison Avec Des Composés Similaires
Tramadol: Another analgesic with similar pain-relieving properties but different chemical structure.
Tapentadol: Similar in its analgesic effects but has a different mechanism of action involving norepinephrine reuptake inhibition.
Methadone: An opioid analgesic with a different chemical structure and mechanism of action.
Uniqueness: Pipramadol is unique in its dual action as both an antinociceptive and antiserotonin agent. This dual action makes it particularly effective in managing pain that involves serotonin pathways, setting it apart from other analgesics that may only target one pathway .
Propriétés
Numéro CAS |
83605-12-3 |
|---|---|
Formule moléculaire |
C23H35ClN2O2 |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |
Clé InChI |
JRLWHJKUNYBJRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


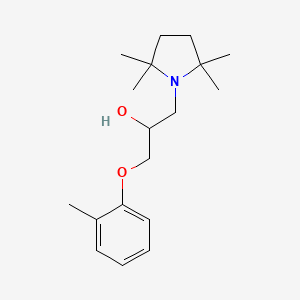
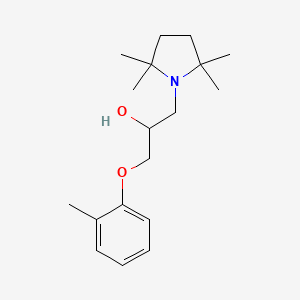
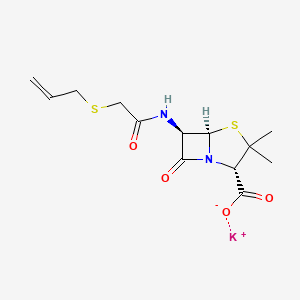
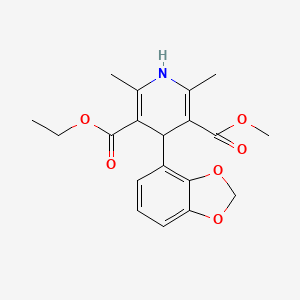
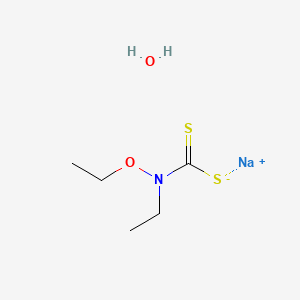

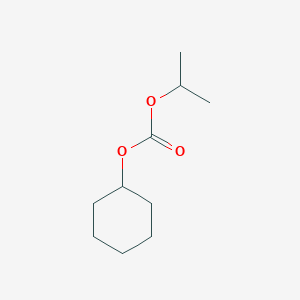
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
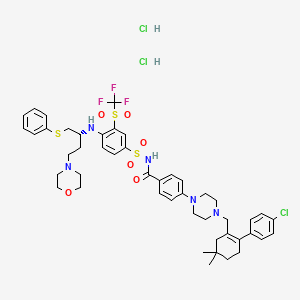
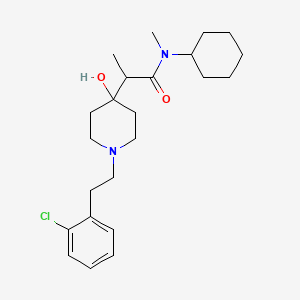
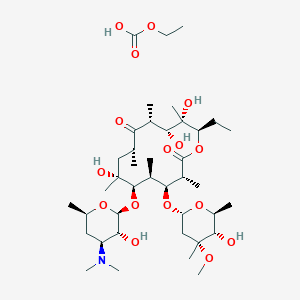
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)


